
3-Amino-3-methylbutan-1-ol
Overview
Description
3-Amino-3-methylbutan-1-ol is an organic compound with the molecular formula C5H13NO. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. Its IUPAC name is this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-methylbutan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-amino-3-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 3-amino-3-methylbutanal. This process involves the use of a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in a solvent such as ethanol to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-3-methylbutanal.
Reduction: 3-Methylbutylamine.
Substitution: 3-Amino-3-methylbutyl chloride.
Scientific Research Applications
Synthesis of Organic Compounds
3-Amino-3-methylbutan-1-ol is primarily used as an intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in numerous chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.
- Reduction : Can be reduced to form secondary amines or alcohols.
- Substitution Reactions : The hydroxyl group can be substituted with halides or other functional groups.
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | Potassium permanganate | Ketones/Aldehydes |
Reduction | Lithium aluminum hydride | Secondary Amines/Alcohols |
Substitution | Thionyl chloride | Alkyl Halides |
Biological Applications
In biological research, this compound serves as a building block for the synthesis of biologically active molecules. It has been utilized in:
- Anticancer Research : Studies have shown that derivatives of this compound can be used as precursors in synthesizing novel anticancer agents.
- Antimicrobial Applications : The compound has demonstrated potential as an antimicrobial agent in various studies.
Pharmaceutical Development
The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of antiviral and anticancer medications. For instance, it has been involved in the synthesis of compounds that exhibit activity against specific cancer cell lines .
Case Study 1: Synthesis of Anticancer Agents
A study utilized this compound as a key intermediate in the synthesis of novel anticancer agents. The results indicated that derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential in drug development.
Case Study 2: Malty Aroma in Cheese Production
Research focused on the formation of malty compounds during cheese production identified 3-methylbutan-1-ol (closely related to this compound) as a contributor to flavor profiles in Raclette cheese. The study utilized dynamic headspace extraction followed by gas chromatography to analyze these compounds, providing insights into their formation pathways and implications for food science .
Analytical Methods
To analyze and separate this compound, various chromatographic techniques are employed:
Mechanism of Action
The mechanism of action of 3-amino-3-methylbutan-1-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with electrophilic centers, while the hydroxyl group can participate in hydrogen bonding with nucleophilic centers. These interactions facilitate the compound’s role as a chiral auxiliary and reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar structure but with the amino group at a different position.
3-Methylbutan-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
Isoamyl alcohol (3-Methylbutan-1-ol): An isomer with similar physical properties but different chemical reactivity.
Uniqueness
3-Amino-3-methylbutan-1-ol is unique due to the presence of both amino and hydroxyl groups on a branched carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Biological Activity
3-Amino-3-methylbutan-1-ol (also known as AMB) is an organic compound with the molecular formula CHNO. It has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of AMB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 103.16 g/mol
- Melting Point : 155-156 °C
- Boiling Point : 179.2 °C at 760 mmHg
- Density : 0.918 g/cm³
Biological Activity Overview
The biological activity of AMB has been investigated in various contexts, including its role as a precursor in the synthesis of pharmaceuticals and its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of AMB when used in complex with metal ions. For instance, a study demonstrated that amino alcohol complexes exhibited cytotoxic effects against the A549 human lung cancer cell line. The IC values for various complexes ranged from 17.71 µM to over 200 µM, indicating significant anticancer potential for certain derivatives of AMB .
Complex | IC (µM) |
---|---|
I | >200 |
II | >200 |
III | 31.58 ± 2.80 |
IV | 77.53 ± 1.99 |
V | 17.71 ± 0.45 |
VI | 97.74 ± 5.30 |
VII | 67.61 ± 3.50 |
Cisplatin | 24.37 ± 0.13 |
This data suggests that AMB derivatives may serve as promising candidates for further development in cancer therapy.
Role in Drug Synthesis
AMB is also notable for its role in synthesizing optically active compounds, which are crucial in the pharmaceutical industry. The ability to separate enantiomers of AMB allows for the production of therapeutically active isomers, particularly useful in treating conditions such as AIDS . This aspect emphasizes the compound's significance beyond direct biological activity.
The mechanisms underlying the biological activity of AMB are still under investigation, but several hypotheses have been proposed:
- Metal Complexation : The interaction between AMB and metal ions (e.g., Zn, Cu) enhances its biological activity by forming stable complexes that can exhibit increased cytotoxicity against cancer cells.
- Enantiomeric Selectivity : The pharmacological effects may vary significantly between different enantiomers, with specific isomers showing enhanced therapeutic effects.
- Biochemical Pathways : AMB may influence various biochemical pathways involved in cell proliferation and apoptosis, although detailed studies are required to elucidate these pathways.
Case Studies
Several case studies have explored the application of AMB and its derivatives:
- Anticancer Studies : A study involving amino alcohol complexes demonstrated their efficacy against lung cancer cells, supporting the use of AMB in developing new anticancer agents .
- Pharmaceutical Applications : Research has shown that AMB can be a key intermediate in synthesizing drugs for viral infections, highlighting its utility in medicinal chemistry .
Q & A
Q. Basic: What are the recommended methods for synthesizing 3-Amino-3-methylbutan-1-ol in a laboratory setting?
Methodological Answer:
this compound can be synthesized via reductive amination of 3-methylbutan-1-one or through nucleophilic substitution of halogenated intermediates. For example:
- Reductive Amination : React 3-methylbutan-1-one with ammonia under hydrogen gas (1–10 atm) in the presence of a palladium catalyst (e.g., Pd/C) at 50–80°C .
- Epoxide Ring-Opening : Treat 3-methyl-1,2-epoxybutane with aqueous ammonia under reflux to yield the amino alcohol. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Key Considerations :
- Catalyst activity may vary; pre-reduction of the catalyst under H₂ improves efficiency.
- Purify via fractional distillation (bp ~120–130°C) or column chromatography (neutral Al₂O₃).
Q. Basic: How should researchers safely handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Desiccate to avoid hygroscopic degradation.
- Safety : Use fume hoods and PPE (nitrile gloves, lab coats). Occupational exposure limits for similar alcohols (e.g., 3-methylbutan-1-ol) suggest a threshold of 100 mg/m³ .
- Disposal : Neutralize with dilute HCl before incineration, adhering to local regulations .
Risk Mitigation :
- Monitor airborne concentrations with gas detectors.
- In case of skin contact, wash with 10% acetic acid to neutralize basic residues.
Q. Basic: What analytical techniques effectively characterize the purity and structure of this compound?
Methodological Answer:
Validation : Compare retention times (GC) and spectral data with synthesized standards. Use HPLC (C18 column, 0.1% TFA in H₂O/MeOH) for purity assessment (>98%).
Q. Advanced: How can stereoisomers of this compound be resolved, and how are chiral centers confirmed?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IA column (hexane/isopropanol 85:15, 1 mL/min). Retention times differ by 2–3 minutes for enantiomers .
- Optical Rotation : Measure [α]D²⁵ using a polarimeter (expected range: ±15° for enantiopure samples).
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (crystallize from ethyl acetate/hexane).
Note : Steric hindrance from the methyl group may slow racemization, simplifying isolation.
Q. Advanced: How do the amino and hydroxyl groups influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Hydrogen Bonding : The -OH and -NH₂ groups form intramolecular H-bonds, reducing nucleophilicity. Activate via silylation (e.g., TMSCl) for alkylation .
- Steric Effects : The 3-methyl group hinders SN2 reactions; favor SN1 mechanisms in acidic media (e.g., HCl/dioxane).
- Case Study : In esterification, prioritize Mitsunobu conditions (DEAD, PPh₃) to retain stereochemistry .
Q. Advanced: What parameters optimize the hydrogenation of precursors to synthesize this compound?
Methodological Answer:
Validation : Monitor by GC-MS; halt reaction at 95% conversion to avoid byproducts.
Q. Advanced: How can conflicting toxicity data for this compound be evaluated preclinically?
Methodological Answer:
- In Vitro Assays : Test cytotoxicity (IC₅₀) in HepG2 cells via MTT assay. Compare with structurally similar alcohols (e.g., 3-methylbutan-1-ol LD₅₀: 3.2 g/kg in rats) .
- Metabolic Profiling : Use liver microsomes to identify oxidation pathways (e.g., CYP450-mediated deamination).
- Contradiction Resolution : If irritation studies conflict, conduct patch tests on human epidermal models (EpiDerm™) at 0.1–1% concentrations .
Properties
IUPAC Name |
3-amino-3-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHXTTZZWUGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195300 | |
Record name | 3-Amino-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42514-50-1 | |
Record name | 3-Amino-3-methyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42514-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-methylbutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042514501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-3-METHYLBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T2YU9LPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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